molecular formula C9H5Cl2NO B2512536 7-Chloro-1H-indole-2-carbonyl chloride CAS No. 1182349-17-2

7-Chloro-1H-indole-2-carbonyl chloride

Cat. No.: B2512536
CAS No.: 1182349-17-2
M. Wt: 214.05
InChI Key: IGYVRRVRBQUTEF-UHFFFAOYSA-N
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Description

7-Chloro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a chloro substituent at the 7th position and a carbonyl chloride group at the 2nd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-indole-2-carbonyl chloride typically involves the chlorination of 1H-indole-2-carbonyl chloride. One common method is the reaction of 7-chloro-1H-indole-2-carboxylic acid with thionyl chloride in the presence of a solvent such as chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

    Condensation: Often performed in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.

    Substituted Indoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

7-Chloro-1H-indole-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1H-indole-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1H-indole-2-carbonyl chloride: Lacks the chloro substituent at the 7th position.

    7-Bromo-1H-indole-2-carbonyl chloride: Similar structure but with a bromo substituent instead of a chloro substituent.

Uniqueness

7-Chloro-1H-indole-2-carbonyl chloride is unique due to the presence of both a chloro substituent and a carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex indole derivatives with potential biological activities .

Properties

IUPAC Name

7-chloro-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYVRRVRBQUTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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